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Stability Storage Conditions

Stability studies use standardized storage conditions to understand how a drug product degrades over time.

The following table summarizes the standard conditions used in the pharmaceutical industry for stability

testing.

Study Type Standard Condition
Minimum Time
Period Covered at
Submission

Application / Purpose

Long-Term 25°C ± 2°C / 60% RH

± 5% RH or 30°C ±
2°C / 65% RH ± 5%

RH [1] [2]

12 months [1] Simulates recommended storage

conditions; establishes shelf life [3] [2].

Intermediate 30°C ± 2°C / 65% RH

± 5% RH [2]

6 months [1] Bridges data between accelerated and

long-term studies; used for subtropical
climates or if significant change occurs

at accelerated conditions [2].

Accelerated 40°C ± 2°C / 75% RH

± 5% RH [1] [2]

6 months [1] Increases degradation rate to predict

stability and identify potential
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Study Type Standard Condition
Minimum Time
Period Covered at
Submission

Application / Purpose

degradation products in a shorter time

[3] [2].

Refrigerated 5°C ± 3°C [1] 12 months [1] For products requiring cold storage [2].

Frozen –20°C ± 5°C [1] 12 months [1] For products requiring freezer storage
[2].

The choice of storage condition should be based on the climatic zone where the product will be used and the

properties of the drug substance [1] [2]. For a new molecular entity like methasterone, testing would

typically include accelerated and long-term conditions at a minimum.

Sample Preparation & Handling Workflow

For reliable stability results, consistent sample preparation and handling are crucial. The following workflow

outlines the general process from protocol creation to sample analysis.

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 6 Tech Support

https://www.biopharminternational.com/view/assessing-shelf-life-using-real-time-and-accelerated-stability-tests
https://gmpinsiders.com/stability-storage-conditions/
https://www.pharmaguideline.co.uk/stability-study-standard-operating-procedure/
https://www.pharmaguideline.co.uk/stability-study-standard-operating-procedure/
https://gmpinsiders.com/stability-storage-conditions/
https://www.pharmaguideline.co.uk/stability-study-standard-operating-procedure/
https://www.pharmaguideline.co.uk/stability-study-standard-operating-procedure/
https://gmpinsiders.com/stability-storage-conditions/
https://www.pharmaguideline.co.uk/stability-study-standard-operating-procedure/
https://gmpinsiders.com/stability-storage-conditions/
https://www.smolecule.com/products/s592219?utm_src=pdf-body
https://www.smolecule.com/products/s592219?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Execution Phase

Stability Protocol

Sample Preparation
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According to Schedule

Data Review & OOS/OOT

Stability Report

Click to download full resolution via product page

Key Steps in the Workflow:

Stability Protocol: This is the master document that defines the entire study. A well-written protocol
should include the purpose of the study, batch details, the container-closure system, storage
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conditions, test intervals, and a full description of the physical, chemical, and microbiological tests to

be performed, including acceptance criteria [4] [5].
Sample Preparation:

Batch Selection: For a new product, stability studies should be conducted on at least three
primary batches [4] [1].

Packaging: Samples must be packaged in the same container-closure system proposed for
marketing. This includes both primary packaging (in direct contact with the drug) and secondary

packaging if it provides additional protection [4] [5].
Sample Storage and Withdrawal:

Labeling: All samples must be properly labeled with the storage condition, orientation, and
stability study intervals for clear traceability [4].

Incubation: Samples are placed in stability chambers that rigorously control temperature and
humidity according to the protocol [4].

Withdrawal: Samples are pulled from the chambers at predetermined time points (e.g., 0, 3, 6,
9, 12, 18, 24 months) for analysis [4].

Analysis and Data Review:
HPLC Analysis: If using HPLC, the sample hold time (the time between sample preparation

and analysis) is critical. Ideally, samples should be analyzed on the same day they are
prepared. Any deviation must be supported by stability data proving the sample is stable in its

prepared state for the extended duration [6].
OOS/OOT: Any Out-of-Specification (OOS) or Out-of-Trend (OOT) result must be investigated

immediately as per a defined procedure to determine the root cause [4].

Frequently Asked Questions

What is the purpose of an accelerated stability study? Accelerated studies expose the product to

exaggerated storage conditions (e.g., 40°C/75% RH) to rapidly identify degradation products,

understand degradation pathways, and provide a preliminary shelf-life estimate. This data is crucial for

temporary shelf-life assignment before long-term data is available [3] [2].

What should I do if my stability sample results are Out-of-Trend (OOT) or Out-of-Specification

(OOS)? You must immediately inform the Head of QC or a designee and initiate a formal laboratory

investigation. The process involves documenting the finding, checking the analytical process for

errors, and conducting a root cause analysis to determine if the result is due to an analytical error or

true product instability [4].
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What constitutes a 'significant change' in a stability study? According to ICH guidelines, a

significant change includes:

A 5% change in assay from its initial value.
Any degradation product exceeding its specified acceptance criterion.

Failure to meet acceptance criteria for appearance, physical attributes, functionality testing, or
pH.

Failure of dissolution for 12 dosage units [4].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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